Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate
Overview
Description
Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate is a chemical compound with the molecular formula C10H22N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a dimethylamino group and a propylamino group attached to a methylpropanoate backbone .
Biochemical Analysis
Biochemical Properties
Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate plays a significant role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor, affecting the breakdown of acetylcholine. This interaction is crucial in studying the regulation of neurotransmitter levels in the nervous system. Additionally, this compound binds to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound modulates neurotransmitter release by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity. In other cell types, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels, enhancing cholinergic signaling. Additionally, the compound interacts with transcription factors, modulating gene expression and affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances cognitive function by increasing acetylcholine levels. At high doses, it can cause toxicity, leading to symptoms such as muscle weakness and respiratory distress. These effects highlight the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to active metabolites. Enzymes such as cytochrome P450 oxidize the compound, leading to the formation of metabolites that can further interact with cellular targets. These metabolic processes influence the compound’s bioavailability and duration of action .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. This localization is crucial for its role in modulating cellular processes and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate typically involves the reaction of 3-(dimethylamino)propylamine with methyl 2-bromoisobutyrate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites, altering enzyme conformation, and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine
- 3,3’-Diamino-N-methyldipropylamine
- N-(3-Aminopropyl)-N-methyl-1,3-propanediamine
Uniqueness
Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile reactivity and makes it a valuable compound in various applications .
Properties
IUPAC Name |
methyl 3-[3-(dimethylamino)propylamino]-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(10(13)14-4)8-11-6-5-7-12(2)3/h9,11H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZBRCRZQLOYJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCN(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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